Endothall

Descripción

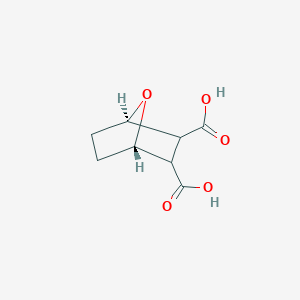

Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases. ... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2. |

|---|---|

Número CAS |

145-73-3 |

Fórmula molecular |

C8H10O5 |

Peso molecular |

186.16 g/mol |

Nombre IUPAC |

(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+ |

Clave InChI |

GXEKYRXVRROBEV-FBXFSONDSA-N |

SMILES isomérico |

C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O |

SMILES canónico |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Apariencia |

Assay:≥95%A crystalline solid |

Color/Form |

Cyrstalline, white solid |

Densidad |

1.431 |

melting_point |

Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |

Otros números CAS |

28874-46-6 145-73-3 |

Descripción física |

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |

Pictogramas |

Acute Toxic; Irritant |

Números CAS relacionados |

129-67-9 (di-hydrochloride salt) 17439-94-0 (di-ammonium salt) 2164-07-0 (di-potassium salt) |

Vida útil |

Stable to about 90 °C, at which temperature it undergoes slow conversion to anhydride; stable in acid and light. |

Solubilidad |

In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |

Sinónimos |

Hexahydro-3,6-endo-oxy-1,2-benzenedicarboxylic Acid; 3,6-Endo-epoxy-1,2-cyclohexanedicarboxylic Acid; Hexahydro-3,6-endooxyphthalic Acid; Aquathol; Aquothol; Endothal; Endothalic Acid; Endothallic Acid; Herbon Pennout; Hydout; Hydrothol; NSC 112771 |

Presión de vapor |

1.57X10-10 mm Hg at 24 °C |

Origen del producto |

United States |

Foundational & Exploratory

Endothall's Herbicidal Mode of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall is a potent herbicide with a multifaceted mode of action primarily centered on the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A). This disruption of cellular signaling cascades leads to a cascade of downstream effects, including the disorganization of the cytoskeleton, cell cycle arrest, and ultimately, plant death. This technical guide provides an in-depth exploration of Endothall's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Primary Mode of Action: Inhibition of Protein Phosphatase 2A

The core herbicidal activity of Endothall stems from its potent inhibition of Protein Phosphatase 2A (PP2A), a crucial enzyme that regulates a wide array of cellular processes through the dephosphorylation of key signaling proteins.[1][2] Endothall, being a structural analog of cantharidin, directly binds to the catalytic subunit of PP2A, leading to its inactivation.[1] This inhibition is significantly more potent for PP2A than for Protein Phosphatase 1 (PP1).[3] The disruption of PP2A activity leads to the hyperphosphorylation of its downstream targets, triggering a series of cytotoxic events.

Quantitative Data: Inhibitory Activity of Endothall

The inhibitory potency of Endothall against protein phosphatases is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Endothall against PP2A and PP1, highlighting its selectivity.

| Target Enzyme | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | 90 nM | [4] |

| Protein Phosphatase 2A (PP2A) | 19-50 nM | [4] |

| Protein Phosphatase 1 (PP1) | 5 µM | [4] |

Note: Lower IC50 values indicate greater inhibitory potency.

Signaling Pathway: PP2A Inhibition and Cytoskeletal Disruption

A key downstream consequence of Endothall-mediated PP2A inhibition is the disruption of the plant cytoskeleton, particularly the organization of microtubules.[1][2] This is primarily mediated through the TONNEAU2 (TON2) protein, a regulatory subunit of PP2A that is essential for the control of the cortical cytoskeleton.[1] Inhibition of the PP2A/TON2 complex leads to a phenotype similar to that observed in tonneau mutants, characterized by disorganized microtubule arrays, malformed mitotic spindles, and improper cell plate formation, ultimately leading to cell cycle arrest in prometaphase.[1][2]

Secondary Modes of Action

In addition to its primary effect on PP2A, Endothall elicits a range of secondary phytotoxic effects that contribute to its overall herbicidal efficacy.

Interference with Lipid Biosynthesis

Endothall has been shown to inhibit lipid synthesis in plants. Specifically, it interferes with the incorporation of malonic acid into the lipid fraction.[5] One study reported that 5 µg/L of Endothall caused an approximate 40% inhibition of malonic acid incorporation into lipids in hemp hypocotyl segments.[5] This disruption of lipid metabolism can compromise cell membrane integrity and overall cellular function.

Disruption of Cell Membrane Integrity

Treatment with Endothall leads to a loss of cell membrane integrity, resulting in increased electrolyte leakage.[6] This effect is a common indicator of cell death and suggests that Endothall causes significant damage to the plasma membrane.[6] The disruption of membrane function contributes to the observed symptoms of wilting and tissue necrosis in treated plants.

Effects on Mitochondrial Respiration

The impact of Endothall on mitochondrial respiration is complex, with some studies reporting inhibition while others suggest stimulation at different concentrations.[7] For instance, one study on Hydrilla found that Endothall reduced respiration at 100 µM but stimulated it at 1000 µM.[7] Furthermore, Endothall can influence the alternative oxidase (AOX) pathway, a component of the plant mitochondrial electron transport chain. Inhibition of the cytochrome pathway by other means can be blocked by Endothall, suggesting an interaction with the signaling that regulates this alternative respiratory pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the herbicidal mode of action of Endothall.

In Vitro Protein Phosphatase Inhibition Assay

Two common methods for quantifying the inhibition of PP2A by Endothall are the Malachite Green Phosphate (B84403) Assay and the p-Nitrophenyl Phosphate (pNPP) Assay.

This colorimetric assay measures the release of free phosphate from a phosphopeptide substrate.

Materials:

-

Purified PP2A enzyme

-

Phosphopeptide substrate (e.g., KRpTIRR)

-

Malachite Green reagent

-

Endothall solution of varying concentrations

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Endothall in Assay Buffer.

-

In a 96-well plate, add 20 µL of Assay Buffer (control) or Endothall dilution.

-

Add 10 µL of purified PP2A enzyme to each well.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 20 µL of the phosphopeptide substrate.

-

Incubate for 10-30 minutes at 30°C.

-

Stop the reaction by adding 100 µL of Malachite Green reagent.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at 620-650 nm.

-

Calculate the percentage of inhibition for each Endothall concentration and determine the IC50 value.

This assay utilizes a chromogenic substrate that produces a yellow product upon dephosphorylation.

Materials:

-

Purified PP2A enzyme

-

p-Nitrophenyl Phosphate (pNPP) Substrate Solution

-

Endothall solution of varying concentrations

-

Assay Buffer

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Endothall in Assay Buffer.

-

In a 96-well plate, add 25 µL of Assay Buffer (control) or Endothall dilution.

-

Add 25 µL of purified PP2A enzyme.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of pNPP Substrate Solution.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Electrolyte Leakage Assay for Cell Membrane Damage

This assay quantifies cell death by measuring the leakage of electrolytes from damaged cell membranes.[4][8]

Materials:

-

Plant tissue (e.g., leaf discs)

-

Endothall solution of varying concentrations

-

Deionized water

-

Conductivity meter

-

12-well plates or similar containers

Procedure:

-

Excise uniform plant tissue samples (e.g., leaf discs).

-

Rinse the samples with deionized water to remove surface electrolytes.

-

Place the samples in containers with a known volume of deionized water or treatment solution (Endothall at various concentrations).

-

Incubate for a set period (e.g., 24 hours) under controlled conditions.

-

Measure the initial conductivity of the solution (C1).

-

After the incubation period, measure the conductivity of the solution again (C2).

-

To determine the total electrolyte content, boil the samples for a set time (e.g., 15 minutes) to cause complete cell lysis.

-

After cooling to room temperature, measure the final conductivity (C_total).

-

Calculate the percentage of electrolyte leakage as: ((C2 - C1) / C_total) * 100.

Conclusion

Endothall's herbicidal activity is a result of a complex interplay of molecular events, with the inhibition of Protein Phosphatase 2A as the central mechanism. This primary action triggers a cascade of downstream effects, including cytoskeletal disorganization, cell cycle arrest, disruption of lipid biosynthesis, and loss of cell membrane integrity, all of which contribute to the ultimate death of the plant. A thorough understanding of these intricate mechanisms is crucial for the development of more effective and selective herbicides and for assessing the environmental impact of existing compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

- 1. The Arabidopsis TONNEAU2 Gene Encodes a Putative Novel Protein Phosphatase 2A Regulatory Subunit Essential for the Control of the Cortical Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noaa.gov [noaa.gov]

- 3. Quantitative analyses of the plant cytoskeleton reveal underlying organizational principles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurements of Membrane Potentials in Plant Mitochondria with the Safranine Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mass.gov [mass.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of Mitochondrial Alternative Oxidase in Response to a Cell Signal Pathway Down-Regulating the Cytochrome Pathway Prevents Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of plant alkaloids on mitochondrial bioenergetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Scythe: An In-depth Technical Guide to the Biochemical Pathways Disrupted by Endothall

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid derivative, is a potent herbicide and algaecide with a long history of use in agriculture and aquatic weed management. Its efficacy lies in its ability to rapidly induce cellular damage and necrosis in susceptible plant species. For researchers, toxicologists, and drug development professionals, the molecular mechanisms underpinning Endothall's potent biological activity offer a compelling case study in targeted pathway disruption. This technical guide provides an in-depth exploration of the core biochemical pathways affected by Endothall, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved. The primary molecular target of Endothall is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1), leading to a cascade of downstream cellular dysregulation.[1][2][3] Beyond this primary mechanism, Endothall also impacts other critical cellular processes including lipid biosynthesis, cell membrane integrity, and respiration.[4][5][6][7]

Core Mechanism of Action: Inhibition of Protein Phosphatases

The central tenet of Endothall's toxicity is its function as a potent inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[1][3] These serine/threonine phosphatases are crucial regulators of a vast array of cellular processes, including signal transduction, cell cycle control, and apoptosis. By inhibiting PP1 and PP2A, Endothall leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting the delicate balance of phosphorylation-dephosphorylation events that govern cellular homeostasis.

The inhibitory potency of Endothall against these phosphatases has been quantified, with PP2A showing greater sensitivity than PP1.[2][8] This differential inhibition is a key aspect of its toxicological profile.

Signaling Pathway of Protein Phosphatase 2A Inhibition by Endothall

References

- 1. benchchem.com [benchchem.com]

- 2. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mass.gov [mass.gov]

- 5. Cornell Cooperative Extension | Endothall FAQ [ccetompkins.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. journals.flvc.org [journals.flvc.org]

- 8. Protein Phosphatases Decrease Their Activity during Capacitation: A New Requirement for This Event | PLOS One [journals.plos.org]

Endothall as a Protein Phosphatase 2A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that plays a vital role in regulating a myriad of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a compelling target for therapeutic intervention. Endothall, a dicarboxylic acid derivative, has been identified as a potent and selective inhibitor of PP2A. This technical guide provides an in-depth overview of endothall's mechanism of action, its inhibitory profile against PP2A, detailed experimental protocols for its study, and its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with endothall as a tool to probe PP2A function and as a potential lead compound for therapeutic development.

Introduction to Endothall and Protein Phosphatase 2A

Protein Phosphatase 2A is a heterotrimeric holoenzyme consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit confers substrate specificity to the holoenzyme. PP2A acts as a tumor suppressor by dephosphorylating and thereby regulating the activity of numerous proteins involved in cell growth and proliferation.

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a structural analog of cantharidin, a potent natural toxin. It functions as a herbicide by inhibiting protein phosphatases in plants. In mammalian systems, endothall has been shown to be a potent inhibitor of PP2A, and to a lesser extent, Protein Phosphatase 1 (PP1)[1]. Its ability to selectively inhibit PP2A makes it a valuable tool for dissecting PP2A-mediated signaling pathways.

Mechanism of Action

Endothall exerts its inhibitory effect by directly binding to the catalytic subunit of PP2A[1]. This binding occludes the active site of the enzyme, preventing it from dephosphorylating its substrates. The inhibition of PP2A by endothall leads to the hyperphosphorylation of downstream target proteins, which in turn modulates their activity and triggers a cascade of cellular events. The structural basis for this interaction is believed to involve the dicarboxylic acid moiety of endothall interacting with key residues within the catalytic site of PP2A.

Quantitative Inhibitory Profile

The inhibitory potency of endothall and other related compounds against PP1 and PP2A is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor.

| Inhibitor | Target | IC50 Value (nM) |

| Endothall | PP2A | 90 [1] |

| PP1 | 5000 [1] | |

| Cantharidin | PP2A | 160[2] |

| PP1 | 1700[2] | |

| Okadaic Acid | PP2A | 0.1 - 0.3[3] |

| PP1 | 15 - 50[3] | |

| Endothall thioanhydride | PP2A | Potency > Endothall (in vitro)[4] |

| PP1 | Potency > Endothall (in vitro)[4] |

Table 1: Comparative IC50 values of Endothall and other common PP2A inhibitors.

Experimental Protocols

The following are detailed protocols for two common in vitro assays used to measure PP2A activity and its inhibition by compounds like endothall.

Malachite Green Phosphate (B84403) Assay

This colorimetric assay quantifies the release of inorganic phosphate (Pi) from a phosphopeptide substrate upon dephosphorylation by PP2A.

Materials:

-

Purified recombinant Protein Phosphatase 2A (catalytic subunit)

-

Endothall stock solution (e.g., in water or DMSO)

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MnCl₂, 0.1% β-mercaptoethanol

-

Malachite Green Reagent A: 0.045% Malachite Green hydrochloride in water

-

Malachite Green Reagent B: 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl

-

Malachite Green Working Solution: Mix 3 parts of Reagent A with 1 part of Reagent B. Prepare fresh.

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Endothall Dilutions: Prepare a serial dilution of endothall in Assay Buffer to achieve a range of final concentrations for IC50 determination (e.g., 1 nM to 10 µM).

-

Set up the Reaction: In a 96-well plate, add the following to each well:

-

20 µL of Assay Buffer (for control) or endothall dilution.

-

10 µL of purified PP2A enzyme (final concentration will depend on the specific activity of the enzyme lot).

-

-

Pre-incubation: Pre-incubate the plate for 10 minutes at 30°C.

-

Initiate the Reaction: Add 20 µL of the phosphopeptide substrate to each well to start the reaction. The final substrate concentration should be at or near the Km of the enzyme for that substrate.

-

Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction and Develop Color: Add 50 µL of Malachite Green Working Solution to each well to stop the reaction and initiate color development.

-

Incubate: Incubate for 15-20 minutes at room temperature.

-

Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the endothall concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein phosphatase 2A has an essential role in the activation of γ-irradiation-induced G2/M checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of MYC and PP2A in the Initiation and Progression of Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of Endothall: A Deep Dive into Their Activity and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid derivative of 7-oxabicyclo[2.2.1]heptane, is a widely utilized herbicide. Its structural similarity to cantharidin (B1668268), a potent natural toxin, has spurred significant research into the synthesis and biological evaluation of a wide array of structural analogs. This guide provides a comprehensive technical overview of these analogs, focusing on their activity, underlying mechanisms of action, and the experimental methodologies used for their characterization. The primary mechanism of action for Endothall and its analogs is the inhibition of protein phosphatase 1 (PP1) and, more potently, protein phosphatase 2A (PP2A), crucial regulators of numerous cellular processes.[1][2] This inhibition disrupts signaling pathways controlling the cell cycle and apoptosis, making these compounds valuable tools for research and potential leads for therapeutic development, particularly in oncology.[3][4]

Data Presentation: Quantitative Activity of Endothall and Its Analogs

The biological activity of Endothall and its structural analogs has been quantified through various metrics, including inhibitory concentrations against protein phosphatases (IC50), lethal doses in animal models (LD50), and growth inhibitory concentrations in cancer cell lines (GI50). A summary of this quantitative data is presented below to facilitate a comparative analysis of these compounds.

Inhibition of Protein Phosphatases 1 and 2A

The primary molecular targets of Endothall and its analogs are the serine/threonine protein phosphatases PP1 and PP2A. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting these enzymes.

| Compound | Target | IC50 (µM) | Source(s) |

| Endothall | PP1 | >1000 | [5] |

| PP2A | 94 | [5] | |

| Cantharidin | PP1 | 1.8 - 3.6 | [5][6] |

| PP2A | 0.2 - 0.36 | [5][6] | |

| Norcantharidin (B1212189) | PP1 | 5.31 - 9.0 | [4][5] |

| PP2A | 2.9 - 3.0 | [4][5] | |

| Endothall thioanhydride | PP1 | In vivo > Cantharidin | [2] |

| PP2A | In vivo > Cantharidin | [2] | |

| Cantharidic Acid | PP1 | - | [7] |

| PP2A | - (5-12 fold less sensitive than PP2A) | [7] | |

| Palasonin | PP1 | - | [7] |

| PP2A | - (5-12 fold less sensitive than PP2A) | [7] | |

| Morphilino-substituted norcantharidin analog | PP1 | - | [4] |

| PP2A | 2.8 | [4] | |

| Thiomorpholine-substituted norcantharidin analog | PP1 | 3.2 | [4] |

| PP2A | 5.1 | [4] | |

| Cantharimide with D-histidine | PP1 | 3.22 | [5] |

| PP2A | 0.81 | [5] | |

| Cantharimide with L-histidine | PP1 | 2.82 | [5] |

| PP2A | 1.35 | [5] |

Toxicity Data

The acute toxicity of these compounds is often evaluated in mice, with the LD50 value representing the dose required to be lethal to 50% of the test population.

| Compound | LD50 (mg/kg, i.p. mouse) | Source(s) |

| Endothall thioanhydride | 0.3 | [7] |

Anticancer Activity

The growth inhibitory (GI50) concentrations of various analogs have been determined across a panel of human cancer cell lines, indicating their potential as anticancer agents.

| Compound | Cell Line | GI50 (µM) | Source(s) |

| Cantharidin | Colorectal (HT29, SW480), Breast (MCF-7), Ovarian (A2780), Lung (H460), Skin (A431), Prostate (DU145), Neuroblastoma (BE2-C), Glioblastoma (SJ-G2) | 6 - 15 | [6] |

| Norcantharidin | Colorectal (HT29, SW480), Breast (MCF-7), Ovarian (A2780), Lung (H460), Skin (A431), Prostate (DU145), Neuroblastoma (BE2-C), Glioblastoma (SJ-G2) | ~45 | [4] |

| Morphilino-substituted norcantharidin analog | Various human cancer cell lines | ~9.6 | [4] |

| Cantharidin analog (with amine nitrogen in heterocycle) | Various human cancer cell lines | ~3.3 | [4] |

| Cantharidin | Human colorectal cancer colo 205 cells | 20.53 (IC50) | [8] |

Experimental Protocols

Synthesis of Norcantharidin

Norcantharidin is a key demethylated analog of cantharidin and serves as a precursor for the synthesis of numerous derivatives. A common synthetic route involves a Diels-Alder reaction followed by reduction.

1. Diels-Alder Reaction:

-

Reactants: Furan and maleic anhydride (B1165640).

-

Procedure: Furan and maleic anhydride are reacted together. This cycloaddition reaction forms the 7-oxabicyclo[2.2.1]heptane skeleton.

-

Product: 5,6-dehydronorcantharidin.

2. Reduction:

-

Reactant: 5,6-dehydronorcantharidin.

-

Procedure: The double bond in 5,6-dehydronorcantharidin is reduced, typically through catalytic hydrogenation.

-

Product: Norcantharidin.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This colorimetric assay is widely used to determine the inhibitory activity of compounds against PP2A.

1. Principle:

-

The assay measures the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP), by PP2A. The product, p-nitrophenol (pNP), is yellow and its absorbance can be measured spectrophotometrically.

2. Materials:

-

Purified PP2A enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM CaCl2)

-

p-Nitrophenyl phosphate (pNPP) solution

-

Test compounds (Endothall analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

3. Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified PP2A enzyme.

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

1. Principle:

-

Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Test compounds (Endothall analogs)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

3. Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Endothall and its analogs is the inhibition of PP1 and PP2A. PP2A is a critical tumor suppressor that regulates numerous signaling pathways involved in cell growth, proliferation, and apoptosis.[9] Inhibition of PP2A by these compounds leads to the hyperphosphorylation of its downstream substrates, resulting in cell cycle arrest and induction of apoptosis.

Cell Cycle Regulation

Endothall and its analogs, particularly cantharidin, have been shown to induce cell cycle arrest, primarily at the G2/M phase.[8][10] This is achieved through the modulation of key cell cycle regulatory proteins.

-

Inhibition of PP2A: Leads to the hyperphosphorylation and inactivation of CDK1 (Cyclin-Dependent Kinase 1), a key driver of G2/M transition.

-

Modulation of Cyclins: Cantharidin treatment has been associated with decreased levels of Cyclin A and Cyclin B, which are essential for CDK1 activity.[8]

-

Activation of Checkpoint Proteins: Increased levels of CHK1 and the CDK inhibitor p21 have been observed, which contribute to the G2/M arrest.[3][8]

Induction of Apoptosis

The inhibition of PP2A by Endothall and its analogs also triggers programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Regulation of Bcl-2 Family Proteins: PP2A can dephosphorylate the anti-apoptotic protein Bcl-2.[11] Inhibition of PP2A leads to hyperphosphorylated Bcl-2, which can alter its function and promote apoptosis. Furthermore, cantharidin treatment has been shown to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic Bcl-2.[8]

-

Caspase Activation: Cantharidin and its analogs activate the caspase cascade, including initiator caspases (caspase-8 and -9) and the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[8]

-

Mitochondrial Pathway: A decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol have been observed, which are key events in the intrinsic apoptotic pathway.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Cantharidin induces G2/M phase arrest and apoptosis in human gastric cancer SGC-7901 and BGC-823 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of cantharidin and cantharidin derivates on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cantharidin induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria‑dependent pathways of A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cantharidin induces G2/M phase arrest and apoptosis in human colorectal cancer colo 205 cells through inhibition of CDK1 activity and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PP2A as a master regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dephosphorylation of Bcl‐2 by protein phosphatase 2A results in apoptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and degradation of Endothall.

An In-depth Technical Guide to the Environmental Fate and Degradation of Endothall

Executive Summary

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used contact herbicide and algaecide for both aquatic and terrestrial applications.[1][2] Its environmental persistence is relatively short, primarily governed by rapid microbial degradation in soil and water.[1][2] The active herbicidal form, endothall acid, is formed upon the dissociation of its salt formulations (dipotassium or monoamine) in water.[3][4] Abiotic degradation processes such as hydrolysis, photolysis, and oxidation are not significant pathways for its dissipation in the environment.[1][2][3][5] Due to its high water solubility and low soil adsorption, endothall is mobile in soil, but its rapid breakdown mitigates extensive leaching.[2] The primary metabolite, glutamic acid, is a common amino acid that is readily incorporated into the natural microbial metabolic cycles.[1][6] Consequently, endothall exhibits a low potential for bioaccumulation in aquatic organisms.[1][2] This guide provides a comprehensive overview of the environmental behavior of endothall, summarizing key quantitative data and outlining typical experimental protocols for its study.

Physicochemical Properties Influencing Environmental Fate

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. Endothall is a highly water-soluble compound with a very low potential to adsorb to soil or sediment particles, and it is not expected to bioaccumulate in organisms. These key properties are summarized in Table 1.

| Property | Value | Implication for Environmental Fate | Reference |

| Chemical Formula | C₈H₁₀O₅ | - | [5] |

| Molecular Weight | 186.16 g/mol | - | [5] |

| Water Solubility | 100,000 mg/L (at 20°C) | High potential for mobility in water and soil porewater. | [2][5] |

| Vapor Pressure | Very low at room temperature | Volatilization from water or soil surfaces is not a significant dissipation pathway. | [2] |

| Octanol/Water Partition Coefficient (Kow) | Log Kow = -0.5 to 1.91 | Low potential for bioaccumulation in organisms. | [5][7] |

| Soil Adsorption Coefficient (Koc) | < 2 mL/g | Very low adsorption to soil organic matter; high mobility in soil. | [2] |

| Bioconcentration Factor (BCF) | < 1 in bluegill | Not expected to bioaccumulate in aquatic organisms. | [2] |

Degradation Pathways

The primary mechanism for the removal of endothall from the environment is microbial degradation. Abiotic processes play a negligible role.

Biotic Degradation (Biodegradation)

Microbial action is the dominant process responsible for the breakdown of endothall in both aquatic and terrestrial systems.[1][2][3] The process is dependent on environmental factors that influence microbial activity, such as temperature, moisture, and the presence of a viable microbial population.[5]

-

Mechanism: The degradation proceeds via the splitting of the oxabicyclo ring.[1] The primary breakdown product is glutamic acid, with minor metabolites including aspartic acid, citric acid, and alanine.[1][5] These metabolites are common biomolecules that can be utilized by microorganisms in the tricarboxylic acid (TCA) cycle for energy and cell synthesis.[1][5] Studies with ¹⁴C-labeled endothall have shown its incorporation into cellular components like amino acids and proteins and its eventual mineralization to CO₂.[5]

-

Key Microorganisms: Bacteria are the primary decomposers. For instance, Arthrobacter species isolated from lake hydrosoil have been shown to use endothall as a sole source of carbon and energy.[3][8]

-

Role of Sediment: In aquatic systems, the presence of sediment is critical for endothall degradation.[3][9] Studies have shown that degradation does not occur in water alone but proceeds rapidly in the presence of sediment, which provides a habitat for the necessary microbial communities.[3][10] A lag phase of 5 to 11 days is often observed before rapid degradation commences, which can be shortened if the microbial population has been previously exposed to the herbicide.[3][10]

Caption: Metabolic pathway for the microbial degradation of Endothall.

Abiotic Degradation

Abiotic degradation pathways are not considered significant for endothall.

-

Photolysis: Endothall is generally reported to be stable in the presence of sunlight.[1][5] Some manufacturer studies submitted for reregistration showed conflicting results at different pH values, with one study indicating a half-life of less than 24 hours at pH 5 but stability at pH 7 and 9.[1] However, the consensus is that photolysis is not a major fate process.[2][3]

-

Hydrolysis: The molecule lacks functional groups that readily hydrolyze under typical environmental conditions.[5] It is stable at pH 5 and 9, although one study reported a very long half-life of 2,825 days at a neutral pH of 7.[1]

-

Oxidation and Volatilization: Endothall is stable to oxidation and is not very volatile, meaning these are not significant dissipation routes.[1][2]

Environmental Fate Data

Quantitative data from various studies demonstrate endothall's non-persistent nature across different environmental compartments. The half-life, which is the time it takes for 50% of the initial concentration to dissipate, is a key metric for persistence.

| Parameter | Medium | Condition | Half-Life (t₁/₂) | Reference |

| Biodegradation | Water | Aerobic | < 7 to 10 days | [1][4][7][11] |

| Water | Anaerobic | 10 days (slower than aerobic) | [1] | |

| Soil | Aerobic | 4 to 9 days | [2] | |

| Pond Water | Non-sterilized | ~4 days for 50% degradation | [1][5] | |

| Pond Water | Sterilized (autoclaved) | No apparent degradation after 9 days | [1][5] | |

| Photolysis | Water | pH 5 | < 24 hours (one study) | [1] |

| Water | pH 7 and 9 | Stable | [1] | |

| Hydrolysis | Water | pH 7 | 2825 days (one study) | [1] |

| Water | pH 5 and 9 | Stable | [1] |

Experimental Protocols

Standardized methods are crucial for accurately assessing the environmental fate of pesticides like endothall. Below are outlines of key experimental approaches.

Aquatic Degradation Mesocosm Study

This protocol is designed to simulate and measure the degradation of endothall in a controlled aquatic environment, reflecting the critical role of sediment.

-

Mesocosm Setup:

-

Collect water and sediment from a relevant, un-impacted site.

-

Distribute the sediment and overlying site water into replicate experimental units (mesocosms), ensuring consistency.

-

-

Acclimation: Allow the mesocosms to stabilize and acclimate under controlled laboratory conditions (e.g., constant temperature and light/dark cycle) for a set period.

-

Treatment Application:

-

Prepare a stock solution of endothall, often using a ¹⁴C-radiolabeled version to facilitate tracking of metabolites and mineralization.

-

Apply the stock solution to the water column of the treatment mesocosms to achieve the desired experimental concentration.

-

-

Incubation and Sampling:

-

Incubate the mesocosms for a defined period (e.g., 30-60 days).

-

Collect water and sediment samples at predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, 30 days).

-

For mineralization studies, trap evolved ¹⁴CO₂ using an alkaline solution.

-

-

Sample Analysis:

-

Extract endothall and its degradation products from water and sediment samples.

-

Analyze the extracts using appropriate analytical instrumentation, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Quantify ¹⁴CO₂ and biomass-incorporated radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the dissipation rate and half-life of endothall in the system using appropriate kinetic models (e.g., first-order kinetics).

-

Caption: A typical experimental workflow for a mesocosm-based study.

Analytical Method for Endothall Residue in Water (Based on EPA Method 548.1)

This method is used for the quantitative determination of endothall in drinking water and requires a derivatization step to make the analyte suitable for gas chromatography.[12][13][14][15]

-

Sample Preservation: Collect samples in glass containers. If residual chlorine is present, dechlorinate with sodium thiosulfate. Acidify the sample to a pH between 1.5 and 2 with hydrochloric acid and store at 4°C.[12][15] The holding time is typically 7 days until extraction.[12][14]

-

Solid Phase Extraction (SPE): Pass a 100 mL water sample through an anion exchange SPE cartridge to retain the acidic endothall.[12][14]

-

Elution: Elute the trapped endothall from the cartridge using acidic methanol.[12][14]

-

Derivatization (Methylation): Add a co-solvent like methylene (B1212753) chloride to the eluate. Heat the mixture at 50-60°C for approximately 30-40 minutes to convert endothall into its more volatile dimethyl ester derivative.[12][14]

-

Liquid-Liquid Extraction (LLE): Add salted reagent water to the derivatized solution and partition the dimethyl ester of endothall into methylene chloride.[12][14]

-

Concentration: Reduce the volume of the methylene chloride extract under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject the concentrated extract into a gas chromatograph equipped with a mass spectrometer (MS) or a flame ionization detector (FID) for separation and quantification.[12][13]

Conclusion

The environmental fate of endothall is characterized by rapid biotic degradation in both soil and aquatic environments, making it a non-persistent herbicide. Its primary degradation pathway involves microbial metabolism, which converts the parent molecule into simple, naturally occurring compounds like glutamic acid that are then mineralized. Abiotic processes such as photolysis and hydrolysis do not contribute significantly to its breakdown. While endothall is mobile in soil, its short half-life of 4 to 9 days limits the potential for significant leaching into groundwater.[2] In aquatic systems, its half-life is typically less than 10 days under aerobic conditions, with degradation being highly dependent on the presence of sediment-associated microorganisms.[1][3][11] The low bioconcentration factor indicates that it does not accumulate in the food chain.[2] Understanding these fate and degradation characteristics is essential for assessing the environmental risk and ensuring the responsible use of endothall for weed and algae control.

References

- 1. mass.gov [mass.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Sediment Facilitates Microbial Degradation of the Herbicides Endothall Monoamine Salt and Endothall Dipotassium Salt in an Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. noaa.gov [noaa.gov]

- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 8. mdpi.com [mdpi.com]

- 9. Sediment Facilitates Microbial Degradation of the Herbicides Endothall Monoamine Salt and Endothall Dipotassium Salt in an Aquatic Environment [ideas.repec.org]

- 10. researchgate.net [researchgate.net]

- 11. Cornell Cooperative Extension | Endothall FAQ [ccetompkins.org]

- 12. NEMI Method Summary - 548.1 (by MS) [nemi.gov]

- 13. epd.georgia.gov [epd.georgia.gov]

- 14. Analytical Method [keikaventures.com]

- 15. greenrivertech.com.tw [greenrivertech.com.tw]

Toxicological Profile of Endothall and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid derivative, is utilized primarily as a terrestrial and aquatic herbicide. Its toxicological profile is of significant interest to ensure environmental and human safety. This technical guide provides a comprehensive overview of the toxicological effects of endothall and its metabolites, detailing its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, subchronic, and chronic toxicity. The document also covers its potential for genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Experimental methodologies are described based on standardized protocols, and key data are presented in tabular format for clarity. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction

Endothall is the common name for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. It is commercially available in several forms, including the free acid, dipotassium (B57713) salt, and N,N-dimethylalkylamine salt.[1][2] Upon application, the salt forms dissociate to endothall acid, which is the active herbicidal agent.[2] Understanding the toxicological properties of endothall and its metabolites is crucial for risk assessment and the development of safety guidelines.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that endothall is poorly absorbed from the gastrointestinal tract. Following oral administration of radiolabeled endothall, the majority of the dose is excreted in the feces (approximately 90%), with a smaller portion in the urine (around 7%).[3] This suggests limited systemic absorption after ingestion.

Once absorbed, endothall does not appear to bioaccumulate in tissues.[4] In fish, residue levels become undetectable a few days after exposure.[4]

Metabolism

The metabolism of endothall in mammals is not extensively detailed in publicly available literature. However, the primary metabolic pathways are understood to involve the formation of a monomethyl ester and the complete breakdown into naturally occurring substances.[5] The residues of concern in plants and animals are considered to be the parent endothall and its monomethyl ester.[5]

Microbial degradation of endothall in the environment leads to the formation of glutamic acid as an initial breakdown product, which is then further metabolized by bacteria.[3][6] While this is an environmental fate pathway, it provides insight into the potential for breakdown into common biochemical molecules.

References

Endothall's Disruption of Plant Protein and Lipid Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid herbicide, exerts its phytotoxic effects through a multifaceted mechanism of action that includes the significant disruption of fundamental cellular processes. This technical guide provides an in-depth examination of Endothall's impact on plant protein and lipid synthesis. The core of its mechanism lies in the inhibition of serine/threonine protein phosphatases, leading to a cascade of downstream effects on key metabolic pathways. This document consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in plant science and herbicide development.

Introduction

Endothall is a widely used herbicide for the control of various terrestrial and aquatic weeds.[1][2] Its mode of action, while complex, is primarily attributed to its function as a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), key enzymes in the regulation of cellular processes through protein dephosphorylation.[3][4] This inhibition leads to a hyperphosphorylated state of numerous proteins, disrupting critical metabolic pathways, including the synthesis of proteins and lipids, ultimately leading to cell death.[2][5] This whitepaper will delve into the biochemical basis of Endothall's effects on these two vital biosynthetic pathways.

Impact on Lipid Synthesis

Endothall has been demonstrated to be a potent inhibitor of lipid synthesis in plants. The primary mechanism is believed to be the disruption of the regulatory control of acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in de novo fatty acid synthesis.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase) Activity

ACCase catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a committed step in fatty acid biosynthesis. The activity of ACCase is regulated by reversible phosphorylation; the phosphorylated form is generally less active, while the dephosphorylated form is more active. Serine/threonine protein phosphatases, such as PP2A, are responsible for dephosphorylating and activating ACCase. By inhibiting these phosphatases, Endothall maintains ACCase in a hyperphosphorylated and consequently less active state. This leads to a reduction in the production of malonyl-CoA, a crucial building block for fatty acids, thereby inhibiting overall lipid synthesis.

Caption: Endothall inhibits Protein Phosphatase 2A, preventing the activation of Acetyl-CoA Carboxylase.

Quantitative Data on Lipid Synthesis Inhibition

The inhibitory effect of Endothall on lipid synthesis has been quantified in studies measuring the incorporation of radiolabeled precursors into lipid fractions.

| Plant Species | Tissue | Endothall Concentration | Precursor | Inhibition of Incorporation | Reference |

| Sesbania exaltata (Hemp sesbania) | Hypocotyl segments | 5 µg/L | [14C]Malonic acid | ~40% | [1][6] |

Experimental Protocol: Measurement of [14C]Malonic Acid Incorporation into Lipids

This protocol outlines a general method for assessing the impact of Endothall on lipid synthesis by measuring the incorporation of radiolabeled malonic acid.

1. Plant Material Preparation:

-

Germinate and grow seedlings of the target plant species under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Excise specific tissues (e.g., hypocotyls, leaf discs) for the assay.

2. Incubation with Endothall:

-

Prepare a series of Endothall solutions of varying concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).

-

Pre-incubate the plant tissues in the Endothall solutions or a control buffer for a specified period (e.g., 1-2 hours) to allow for uptake.

3. Radiolabeling:

-

Add [14C]malonic acid to each incubation solution to a final specific activity (e.g., 1 µCi/mL).

-

Continue the incubation for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

4. Lipid Extraction:

-

Terminate the incubation by rinsing the tissues with cold, non-radioactive buffer.

-

Homogenize the tissues in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).

-

Centrifuge the homogenate to separate the lipid-containing organic phase from the aqueous phase and cell debris.

-

Collect the lower organic phase containing the lipids.

5. Quantification of Radioactivity:

-

Evaporate the solvent from the lipid extract.

-

Resuspend the lipid residue in a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

-

Express the results as counts per minute (CPM) per milligram of fresh weight or per microgram of protein.

-

Calculate the percentage inhibition of malonic acid incorporation for each Endothall concentration relative to the control.

Caption: Experimental workflow for measuring the inhibition of lipid synthesis by Endothall.

Impact on Protein Synthesis

Endothall's interference with protein synthesis is another critical aspect of its herbicidal activity.[1][7] This effect is also linked to its role as a protein phosphatase inhibitor, which disrupts the highly regulated process of protein translation.

Mechanism of Action: Disruption of Ribosomal Regulation

Protein synthesis is a tightly controlled process, with the phosphorylation status of ribosomal proteins and translation initiation factors playing a key role. The Target of Rapamycin (TOR) signaling pathway is a central regulator of cell growth and protein synthesis, and its activity is modulated by protein phosphatases. Ribosomal protein S6 (RPS6), a component of the 40S ribosomal subunit, is a key substrate of S6 Kinase (S6K), which is downstream of TOR. The phosphorylation of RPS6 is associated with increased translation of specific mRNAs.

By inhibiting serine/threonine protein phosphatases, Endothall can lead to the hyperphosphorylation of components within the translation machinery, including ribosomal proteins. This aberrant phosphorylation state is hypothesized to disrupt the normal cycle of translation, leading to an overall inhibition of protein synthesis.

Caption: Endothall inhibits protein phosphatases, leading to hyperphosphorylation of ribosomal proteins and disruption of protein synthesis.

Quantitative Data on Protein Synthesis Inhibition

Currently, specific quantitative data detailing the percentage of protein synthesis inhibition by Endothall in plants is not extensively documented in publicly available literature. While it is known to interfere with this process, further research is required to establish precise dose-response relationships.[1][7]

| Plant Species | Tissue | Endothall Concentration | Precursor | Inhibition of Incorporation | Reference |

| Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available | - |

Experimental Protocol: Measurement of [35S]Methionine Incorporation into Proteins

This protocol provides a general framework for assessing the effect of Endothall on the rate of protein synthesis using a radiolabeled amino acid.

1. Plant Material and Growth Conditions:

-

Grow plant seedlings or cell cultures in a controlled environment.

-

For whole plants, select uniform tissues for the experiment (e.g., leaf discs, root tips).

2. Pre-incubation with Endothall:

-

Prepare a range of Endothall concentrations in a suitable incubation buffer.

-

Pre-incubate the plant material in the Endothall solutions or control buffer for a predetermined time (e.g., 1-2 hours).

3. Radiolabeling:

-

Add [35S]methionine to the incubation medium to a final concentration (e.g., 10-50 µCi/mL).

-

Incubate for a specific duration (e.g., 30 minutes to 2 hours) to allow for incorporation into newly synthesized proteins.

4. Protein Extraction and Precipitation:

-

Terminate the labeling by washing the tissues with a cold buffer containing an excess of non-radioactive methionine.

-

Homogenize the plant material in a lysis buffer.

-

Precipitate the proteins from the total cell lysate using trichloroacetic acid (TCA).

-

Wash the protein pellet to remove unincorporated [35S]methionine.

5. Quantification of Radioactivity:

-

Solubilize the protein pellet.

-

Measure the radioactivity of an aliquot using a liquid scintillation counter.

6. Protein Quantification:

-

Determine the total protein concentration in the solubilized pellet using a standard method (e.g., Bradford or Lowry assay).

7. Data Analysis:

-

Express the rate of protein synthesis as CPM per microgram of protein.

-

Calculate the percentage inhibition of protein synthesis for each Endothall concentration compared to the control.

Caption: Experimental workflow for measuring the inhibition of protein synthesis by Endothall.

Conclusion and Future Directions

Endothall's herbicidal activity is intrinsically linked to its ability to inhibit serine/threonine protein phosphatases, leading to profound disruptions in both lipid and protein biosynthesis. The inhibition of ACCase activity via hyperphosphorylation presents a clear mechanism for the observed reduction in lipid synthesis. Similarly, the interference with the phosphorylation-dephosphorylation cycle of ribosomal proteins offers a compelling explanation for its impact on protein synthesis.

While the qualitative effects are well-established, there is a need for more extensive quantitative data, particularly concerning the inhibition of protein synthesis across a range of plant species and Endothall concentrations. Future research should focus on identifying the specific protein phosphatase isoforms targeted by Endothall in plants and elucidating the full spectrum of downstream substrates whose phosphorylation status is altered. A deeper understanding of these molecular interactions will not only refine our knowledge of Endothall's mode of action but also aid in the development of more selective and effective herbicides.

References

- 1. mass.gov [mass.gov]

- 2. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]

- 3. noaa.gov [noaa.gov]

- 4. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. journals.flvc.org [journals.flvc.org]

- 7. noaa.gov [noaa.gov]

Chemical structure and properties of Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid).

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, with the systematic IUPAC name 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a potent herbicide and a valuable tool in biomedical research due to its specific inhibition of protein phosphatase 2A (PP2A).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activity of Endothall. Detailed experimental protocols for its analysis, along with spectroscopic data, are presented to support further research and development. The document also visualizes key experimental workflows and the compound's impact on cellular signaling pathways.

Chemical Structure and Identification

Endothall is a dicarboxylic acid with a bridged bicyclic ether structure. The molecule exists as multiple stereoisomers, with the exo-cis isomer exhibiting the greatest biological activity.[3]

| Identifier | Value |

| IUPAC Name | (1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid[4] |

| CAS Number | 145-73-3[4] |

| Molecular Formula | C₈H₁₀O₅[2] |

| Molecular Weight | 186.16 g/mol [2] |

| SMILES | C1C[C@H]2--INVALID-LINK--C(=O)O">C@@HC(=O)O[4] |

| InChI Key | GXEKYRXVRROBEV-FBXFSONDSA-N[4] |

Physicochemical Properties

Endothall is a white, odorless crystalline solid.[5] Its high water solubility and low octanol-water partition coefficient indicate low potential for bioaccumulation.[6]

| Property | Value | Reference |

| Melting Point | 144 °C (decomposes) | [2] |

| Boiling Point | Decomposes | |

| Water Solubility | 100 g/L (at 20 °C) | [2] |

| pKa₁ | 3.40 | [4] |

| pKa₂ | 6.7 | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 1.91 (acid form) | |

| Vapor Pressure | Negligible | |

| Density | 1.431 g/cm³ (at 20 °C) | [2] |

Synthesis of Endothall

Endothall is synthesized via a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640), followed by reduction of the resulting adduct.[1]

Experimental Protocol: Synthesis of Endothall

Step 1: Diels-Alder Reaction of Furan and Maleic Anhydride

-

In a round-bottom flask, dissolve maleic anhydride in a suitable solvent such as isopropyl ether.[1]

-

Add an equimolar amount of furan to the solution.[1]

-

The reaction is conducted at approximately 35°C under atmospheric pressure.[1]

-

Allow the reaction to proceed for about 7 hours. No catalyst is required.[1]

-

The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, will precipitate out of the solution.

-

Filter the precipitate and wash with cold solvent.

Step 2: Reduction to Endothall

-

The unsaturated anhydride from Step 1 is then hydrogenated.

-

Following hydrogenation, the anhydride is hydrolyzed to yield Endothall.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum: A proton NMR spectrum of Endothall is available through chemical databases.[6]

-

¹³C NMR Spectrum: A carbon-13 NMR spectrum of Endothall is also publicly available.[7]

Mass Spectrometry (MS)

Mass spectrometric analysis of Endothall reveals characteristic fragmentation patterns. The intense mass spectral peaks are observed at m/z 68 (100%), 100 (79%), 69 (42%), and 41 (32%).[1] In negative ion mode ESI-MS/MS, the precursor ion [M-H]⁻ is observed at m/z 185, with major product ions at m/z 141 ([M-H-CO₂]⁻) and m/z 123 ([M-H-CO₂-H₂O]⁻).[8]

Analytical Methods

The determination of Endothall in environmental and biological samples is crucial for monitoring and research. EPA Method 548.1 is a widely used standard for its analysis in drinking water.[4]

Experimental Protocol: Analysis of Endothall in Water by EPA Method 548.1 (GC/MS)

1. Sample Preparation and Extraction:

-

A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[4]

-

The cartridge is pre-conditioned with appropriate solvents.[4]

-

Endothall is eluted from the cartridge with acidic methanol.[4]

2. Derivatization:

-

Methylene (B1212753) chloride is added as a co-solvent to the eluate.

-

The mixture is heated at 50°C for 30 minutes to form the dimethyl ester of Endothall.

3. Liquid-Liquid Extraction:

-

Salted reagent water is added, and the derivatized Endothall is partitioned into methylene chloride.

-

The organic extract is concentrated to 1 mL using a nitrogen purge.

4. GC/MS Analysis:

-

The concentrated extract is analyzed by gas chromatography-mass spectrometry (GC/MS) using a megabore capillary column.

Biological Activity and Mechanism of Action

Endothall's primary mechanism of action is the inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[1] It also exhibits inhibitory effects on protein phosphatase 1 (PP1), though to a lesser extent.[9] The IC₅₀ values for PP2A and PP1 are 90 nM and 5 µM, respectively.[1]

The inhibition of PP2A by Endothall disrupts the dephosphorylation of a multitude of substrate proteins, thereby affecting major signaling pathways that regulate cell cycle, growth, apoptosis, and metabolism.

Signaling Pathways Affected by Endothall

Inhibition of PP2A by Endothall leads to the hyperphosphorylation of downstream targets, which can have profound effects on cellular function. Key pathways impacted include:

-

MAPK/ERK Pathway: PP2A negatively regulates the MAPK/ERK pathway. Inhibition by Endothall can lead to sustained activation of this pathway, affecting cell proliferation and survival.[10]

-

Akt/mTOR Pathway: PP2A dephosphorylates and inactivates Akt. Endothall-mediated inhibition of PP2A can result in the activation of the Akt/mTOR pathway, promoting cell growth and survival.[11]

-

Wnt/β-catenin Pathway: PP2A is involved in the degradation of β-catenin. Its inhibition can lead to the stabilization and accumulation of β-catenin, activating Wnt target genes involved in cell proliferation and differentiation.[11]

-

Cell Cycle Regulation: Endothall has been shown to cause cell cycle arrest, potentially through its effects on microtubule spindle structures, phenocopying mutations in the TONNEAU2 gene, a regulatory subunit of PP2A in plants.[12]

Applications

Endothall's primary commercial use is as a selective contact herbicide for both terrestrial and aquatic plants.[2] It is also utilized as a desiccant for crops like potatoes and cotton.[2] In the context of biomedical research and drug development, its potent and specific inhibition of PP2A makes it a valuable chemical probe for studying cellular signaling pathways.[1] Its structural analogue, cantharidin, and other derivatives are being investigated for their potential in cancer chemotherapy.[1]

Conclusion

Endothall is a well-characterized molecule with significant applications in both agriculture and biomedical research. Its defined chemical structure, synthesis, and physicochemical properties, combined with a specific mechanism of biological action, make it a subject of continued interest. This guide provides a comprehensive technical overview to aid researchers and scientists in their work with this compound.

References

- 1. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. NEMI Method Summary - 548.1 (by MS) [nemi.gov]

- 5. cms3.revize.com [cms3.revize.com]

- 6. ENDOTHAL(145-73-3) 1H NMR spectrum [chemicalbook.com]

- 7. ENDOTHAL(145-73-3) 13C NMR spectrum [chemicalbook.com]

- 8. tools.thermofisher.cn [tools.thermofisher.cn]

- 9. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. noaa.gov [noaa.gov]

Endothall and Cantharidin: A Technical Guide to their Relationship as Protein Phosphatase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a terrestrial and aquatic herbicide, and cantharidin (B1668268), a natural toxin produced by blister beetles, are structurally related molecules that have garnered significant interest for their potent inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). This technical guide provides an in-depth exploration of the relationship between endothall and cantharidin as protein phosphatase inhibitors, focusing on their mechanism of action, comparative inhibitory activities, and the downstream cellular consequences. The information is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development.

Core Concepts: Protein Phosphatase Inhibition

Protein phosphatases are critical enzymes that, in concert with protein kinases, regulate a vast array of cellular processes by controlling the phosphorylation state of proteins. Dysregulation of protein phosphatase activity is implicated in numerous diseases, including cancer. Endothall and cantharidin represent a class of inhibitors that target the catalytic subunits of specific protein phosphatases, thereby locking their substrates in a phosphorylated state and disrupting normal cellular signaling.

Comparative Analysis of Inhibitory Potency

Both endothall and cantharidin are effective inhibitors of PP2A and PP1, though their potencies differ. Cantharidin generally exhibits a higher inhibitory activity compared to endothall in in-vitro assays. The inhibitory concentration at 50% (IC50) is a standard measure of inhibitor potency. The following tables summarize the available quantitative data on the inhibitory activities of endothall, cantharidin, and its derivatives.

Table 1: Comparative IC50 Values of Endothall and Cantharidin Against Protein Phosphatases

| Compound | Protein Phosphatase | IC50 (µM) | Reference(s) |

| Cantharidin | PP1 | 1.7 - 3.6 | [1][2] |

| PP2A | 0.16 - 0.36 | [1][2] | |

| PP2B | High concentrations required | [1] | |

| Endothall | PP1 | Potency less than Cantharidin in vitro | [3] |

| PP2A | Potency less than Cantharidin in vitro | [3] |

Table 2: IC50 Values of Cantharidin Analogs Against PP1 and PP2A

| Compound | PP1 IC50 (µM) | PP2A IC50 (µM) | Reference(s) |

| Cantharidin | 3.6 ± 0.42 | 0.36 ± 0.08 | [2] |

| Norcantharidin | 5.31 ± 0.76 | 2.9 ± 1.04 | [2] |

| Cantharimide (D-histidine) | 3.22 ± 0.7 | 0.81 ± 0.1 | [2] |

| Cantharimide (L-histidine) | 2.82 ± 0.6 | 1.35 ± 0.3 | [2] |

| (S)-palasonin | ~0.7 | ~0.04 | [4] |

Mechanism of Action and Downstream Signaling Pathways

The inhibition of PP2A by endothall and cantharidin leads to the hyperphosphorylation of numerous downstream protein substrates, triggering a cascade of cellular events that can culminate in cell cycle arrest and apoptosis.

Endothall-Induced Cell Cycle Arrest

Endothall's primary mode of action as a herbicide and its cytotoxic effects in non-plant systems are linked to its ability to disrupt the cell cycle. Specifically, endothall treatment leads to a prometaphase arrest, characterized by malformed mitotic spindles and improper chromosome alignment[5]. This effect is a direct consequence of the hyperphosphorylation of proteins that regulate microtubule dynamics and spindle assembly, processes tightly controlled by PP2A.

References

- 1. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. noaa.gov [noaa.gov]

Endothall's Disruption of Plant Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid derivative, is a widely utilized contact herbicide effective against a broad spectrum of terrestrial and aquatic plants. Its herbicidal activity is primarily attributed to the disruption of fundamental cellular processes, leading to a rapid loss of cell membrane integrity. This technical guide provides an in-depth analysis of the mechanisms by which Endothall compromises plant cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways. Understanding these core mechanisms is crucial for the development of more effective herbicidal formulations and for assessing the environmental impact of Endothall.

Introduction

The plant cell membrane is a critical barrier that maintains cellular homeostasis, regulates the transport of ions and solutes, and plays a pivotal role in signal transduction. Herbicidal compounds that target the integrity of this structure induce rapid and irreversible cellular damage, leading to tissue necrosis and plant death. Endothall has been identified as such a membrane-active herbicide.[1] Its mode of action involves a multi-pronged attack on cellular functions that are essential for membrane maintenance and stability. This guide will explore the key facets of Endothall's impact on plant cell membrane integrity, including its effects on lipid and protein synthesis, respiratory processes, and the inhibition of protein phosphatases.

Quantitative Analysis of Endothall's Effects on Cell Membrane Integrity

The detrimental effect of Endothall on plant cell membrane integrity can be quantified through various assays. The following tables summarize key findings from studies investigating electrolyte leakage and the inhibition of lipid synthesis.

Table 1: Effect of Endothall on Cellular Damage (Electrolyte Leakage)

| Plant Species | Endothall Concentration | Exposure Time (hours) | Condition | Percentage Increase in Cellular Damage Compared to Control | Reference |

| Hydrilla verticillata | Not Specified | 30 | Darkness | 30% | [2] |

Table 2: Effect of Endothall on Lipid Synthesis

| Plant Species | Endothall Concentration | Parameter Measured | Percentage Inhibition | Reference |

| Sesbania exaltata (hemp sesbania) | 5 µg/L | Incorporation of malonic acid into lipids | ~40% | [3][4] |

Core Mechanisms of Action

Endothall's disruption of cell membrane integrity is not a singular event but rather a cascade of interconnected cellular failures. The primary mechanisms are detailed below.

Inhibition of Protein Phosphatases 1 and 2A (PP1 and PP2A)

A key molecular target of Endothall is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A).[5][6] These enzymes are crucial regulators of a vast array of cellular processes, including signal transduction pathways that govern cell growth, division, and stress responses. By inhibiting PP1 and PP2A, Endothall disrupts the phosphorylation-dephosphorylation balance within the cell. This can lead to the hyperphosphorylation of various substrate proteins, including those that regulate ion channels and the cytoskeleton, ultimately impacting membrane stability and transport.[5]

Interference with Lipid and Protein Synthesis

The structural integrity of the cell membrane is dependent on a continuous supply of lipids and proteins. Endothall has been shown to interfere with the synthesis of both.[1][3][4] By inhibiting the incorporation of malonic acid into lipids, Endothall curtails the production of fatty acids, which are the fundamental building blocks of the membrane bilayer.[3][4] Furthermore, its interference with protein synthesis compromises the production of integral and peripheral membrane proteins that are essential for transport, signaling, and structural support.[6]

Disruption of Respiration and ATP Production

Cellular respiration is the primary source of ATP, the energy currency of the cell. This energy is vital for maintaining the electrochemical gradients across the cell membrane, primarily through the action of the plasma membrane H+-ATPase. Endothall has been observed to disrupt respiratory processes.[1][2] This leads to a reduction in ATP synthesis. The resulting energy deficit impairs the function of the H+-ATPase, causing a collapse of the membrane's electrical gradient.[2] This depolarization increases membrane permeability and leads to uncontrolled ion leakage.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of Endothall on plant cell membrane integrity.

Electrolyte Leakage Assay

This protocol measures the leakage of ions from plant tissues as an indicator of membrane damage.

Materials:

-

Plant leaf tissue

-

Endothall solutions of desired concentrations

-

Deionized water

-

Conductivity meter

-

Test tubes or multi-well plates

-

Cork borer or razor blade